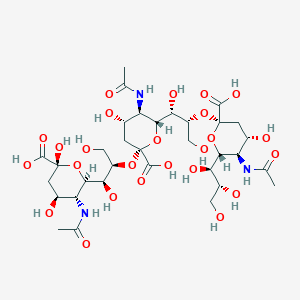
NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc, also known as polysialic acid, is a polymer of sialic acid residues. Sialic acids are a family of nine-carbon sugars that are typically found at the outermost position of glycan chains on the surfaces of cells and soluble proteins. This compound plays a crucial role in various biological processes, including cell-cell interactions, microbial pathogenesis, and immune responses .
準備方法
Synthetic Routes and Reaction Conditions: NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc can be synthesized through enzymatic methods. The enzymatic synthesis involves the use of N-acetyl-glucosamine 2-epimerase for epimerization and N-acetylneuraminic acid lyase for aldol condensation. The substrates used in this process are pyruvate and N-acetyl-glucosamine . The reaction conditions typically involve controlling the concentration of pyruvate and adjusting the temperature to optimize the yield.
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, including the use of genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes for the synthesis of this compound, thereby increasing the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions include various derivatives of this compound that have enhanced or altered biological activities. These derivatives are often used in research and therapeutic applications .
科学的研究の応用
NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying glycosylation processes. In biology, it plays a role in cell signaling and microbial pathogenesis. In medicine, this compound is being explored for its potential in drug delivery systems and as a therapeutic agent for various diseases, including cancer and infectious diseases .
作用機序
The mechanism of action of NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc involves its interaction with specific molecular targets on the cell surface. These interactions can modulate cell signaling pathways, influence cell adhesion, and affect immune responses. The compound’s ability to form a dense and protective layer on the cell surface makes it an effective barrier against microbial invasion and immune recognition .
類似化合物との比較
Similar Compounds: Similar compounds to NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc include other polysialic acids and sialylated glycans, such as Neu5Gc and Neu5Ac .
Uniqueness: What sets this compound apart from other similar compounds is its unique ability to form long chains of sialic acid residues. This property enhances its biological functions, making it particularly effective in modulating cell-cell interactions and providing a protective barrier on cell surfaces .
特性
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70N4O33/c1-13(53)45-25-17(57)5-41(74,37(66)67)78-34(25)30(63)22(10-50)75-43(39(70)71)7-19(59)27(47-15(3)55)36(80-43)32(65)24(12-52)77-44(40(72)73)8-20(60)28(48-16(4)56)35(81-44)31(64)23(11-51)76-42(38(68)69)6-18(58)26(46-14(2)54)33(79-42)29(62)21(61)9-49/h17-36,49-52,57-65,74H,5-12H2,1-4H3,(H,45,53)(H,46,54)(H,47,55)(H,48,56)(H,66,67)(H,68,69)(H,70,71)(H,72,73)/t17-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,41+,42+,43+,44+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZBMCWKLLJHAA-APIOAFSJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70N4O33 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1183.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
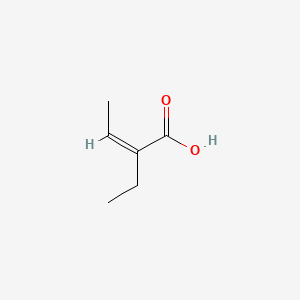

![2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methoxymethyl]oxirane](/img/structure/B8208669.png)
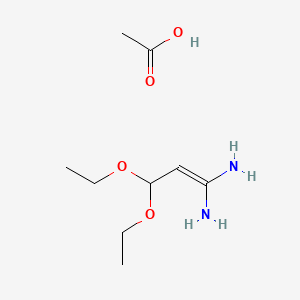
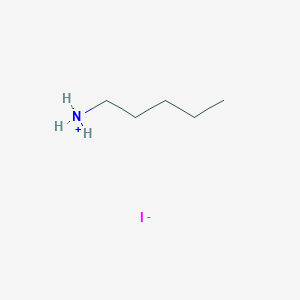
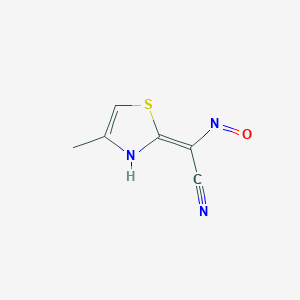


![Sodium [(S)-Propylenediamine-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B8208716.png)
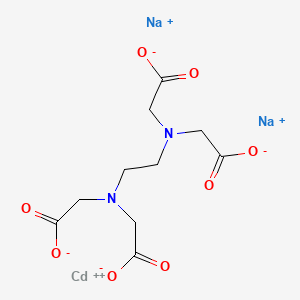
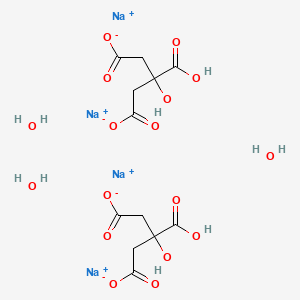
![disodium;2-[9-(carboxylatomethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2λ2-plumbacycloundec-6-yl]acetate](/img/structure/B8208732.png)

